molecular formula C8H7ClF2O2S B1527914 1-(Chloromethyl)-4-difluoromethanesulfonylbenzene CAS No. 1354949-96-4

1-(Chloromethyl)-4-difluoromethanesulfonylbenzene

Cat. No.: B1527914
CAS No.: 1354949-96-4
M. Wt: 240.66 g/mol
InChI Key: RYKZUMZCNPGQAC-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-difluoromethanesulfonylbenzene is an organic compound characterized by the presence of a chloromethyl group and a difluoromethanesulfonyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Chloromethyl)-4-difluoromethanesulfonylbenzene typically involves the chloromethylation of aromatic compounds. One common method includes the reaction of aromatic hydrocarbons with chlorosulfonic acid and dimethoxymethane in the presence of a zinc iodide catalyst . This reaction proceeds under mild conditions and yields the desired chloromethyl derivatives efficiently. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

1-(Chloromethyl)-4-difluoromethanesulfonylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-4-difluoromethanesulfonylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-difluoromethanesulfonylbenzene involves its reactivity with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The difluoromethanesulfonyl group can participate in interactions that influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar compounds to 1-(Chloromethyl)-4-difluoromethanesulfonylbenzene include other chloromethylated aromatic compounds and difluoromethanesulfonyl derivatives. For example:

Properties

IUPAC Name

1-(chloromethyl)-4-(difluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O2S/c9-5-6-1-3-7(4-2-6)14(12,13)8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKZUMZCNPGQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204246
Record name Benzene, 1-(chloromethyl)-4-[(difluoromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-96-4
Record name Benzene, 1-(chloromethyl)-4-[(difluoromethyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chloromethyl)-4-[(difluoromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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